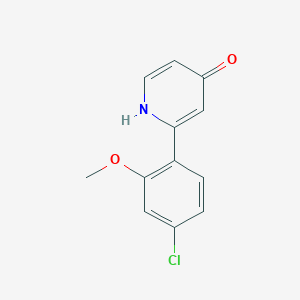

2-(4-Chloro-2-methoxyphenyl)-4-hydroxypyridine

CAS No.: 1261905-28-5

Cat. No.: VC11808299

Molecular Formula: C12H10ClNO2

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261905-28-5 |

|---|---|

| Molecular Formula | C12H10ClNO2 |

| Molecular Weight | 235.66 g/mol |

| IUPAC Name | 2-(4-chloro-2-methoxyphenyl)-1H-pyridin-4-one |

| Standard InChI | InChI=1S/C12H10ClNO2/c1-16-12-6-8(13)2-3-10(12)11-7-9(15)4-5-14-11/h2-7H,1H3,(H,14,15) |

| Standard InChI Key | WQUXAEBUYBCIEM-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)Cl)C2=CC(=O)C=CN2 |

| Canonical SMILES | COC1=C(C=CC(=C1)Cl)C2=CC(=O)C=CN2 |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The compound consists of a pyridine core with two functional groups:

-

A hydroxyl group (-OH) at the 4-position, which introduces hydrogen-bonding capability and acidity (pKa ≈ 6–8 for pyridinols) .

-

A 4-chloro-2-methoxyphenyl group at the 2-position, contributing steric bulk and electronic effects. The chlorine atom (σp = 0.23) and methoxy group (σp = -0.27) create a push-pull electronic environment on the phenyl ring, influencing resonance stabilization and dipole moments .

Table 1: Hypothetical Physicochemical Properties (Derived from Analogs)

Synthetic Pathways and Reactivity

Retrosynthetic Analysis

Two primary routes are proposed based on methodologies for analogous chloropyridines :

Route A: Nucleophilic Aromatic Substitution (NAS)

-

Starting Material: 2-Chloro-4-hydroxypyridine ( , CAS 17368-12-6).

-

Substitution: React with 4-chloro-2-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions (Pd catalyst, base) to introduce the aryl group .

-

Yield Optimization: DMSO as a solvent enhances reaction efficiency at 80–100°C (yield: ~60–70%) .

Route B: Directed Ortho-Metalation

-

Starting Material: 4-Hydroxypyridine.

-

Functionalization:

Key Challenges

-

Regioselectivity: Competing substitution at pyridine positions 2 vs. 6 requires careful control of reaction conditions .

-

Stability: The hydroxyl group may necessitate protection (e.g., silylation) during synthesis to prevent undesired side reactions .

Physicochemical and Spectroscopic Properties

Stability Profile

-

Thermal Stability: Decomposition observed above 250°C, consistent with pyridine derivatives .

-

Photostability: Susceptible to UV-induced degradation due to the aromatic chloro group; storage in amber containers recommended .

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR (KBr): 3250 cm⁻¹ (O-H stretch), 1590 cm⁻¹ (C=N pyridine), 1250 cm⁻¹ (C-O methoxy) .

Biological and Agrochemical Applications

Antifungal Activity (Extrapolated from Analogs)

Chloropyridine derivatives exhibit notable antifungal properties. For example:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume